molecular formula C24H27NO2 B2783619 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane CAS No. 2380063-70-5

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane

Cat. No.: B2783619
CAS No.: 2380063-70-5
M. Wt: 361.485
InChI Key: VBWXHJOUZSXRTG-UHFFFAOYSA-N
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Description

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.3]heptane core, which is fused with a phenyl group and an oxane ring. The compound’s intricate structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through cyclization reactions. Subsequent steps involve the introduction of the phenyl and oxane groups via nucleophilic substitution and other organic transformations. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods not only enhance the efficiency but also reduce the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenyl or oxane groups can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organolithium reagents or Grignard reagents in dry solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar spirocyclic structure.

    Intermetallic Compounds: Though not structurally similar, they share the characteristic of forming ordered solid-state compounds.

Uniqueness

What sets 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane apart is its unique combination of a spirocyclic core with phenyl and oxane groups. This structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.

Properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c26-22(24(11-13-27-14-12-24)21-9-5-2-6-10-21)25-17-23(18-25)15-20(16-23)19-7-3-1-4-8-19/h1-10,20H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWXHJOUZSXRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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